Welcome to the BenchChem Online Store!
molecular formula C12H13NO2 B3028745 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one CAS No. 304876-29-7

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No. B3028745
M. Wt: 203.24
InChI Key: DRLCYGPZVJLECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003792B2

Procedure details

Butyllithium (2.5 M in hexanes, 3.76 mL, 9.39 mmol) was added to a solution of oxindole (500 mg, 3.76 mmol) at −78° C. in THF (40 mL). After complete addition, N,N,N′,N′-tetramethylethane-1,2-diamine (1.48 mL, 9.76 mmol) was added, maintaining the internal temperature <−70° C. After 1 h at −78° C., 2-iodoethyl ether (4.90 g, 15.0 mmol) was added and the reaction warmed to ambient temperature. After 48 h the reaction was quenched with H2O (5 mL) and the mixture was partitioned between EtOAc (100 mL) and H2O (100 mL). The aqueous solution was extracted with EtOAc (3×50 mL) and the combined organic layers were washed with brine (20 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH-100:0 to 97:3, gave the title compound. MS: m/z=204 (M+1).
Quantity
3.76 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][C:7]1=[O:15].CN(C)CCN(C)C.I[CH2:25][CH2:26][O:27][CH2:28][CH2:29]I>C1COCC1>[O:27]1[CH2:28][CH2:29][C:8]2([C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[NH:6][C:7]2=[O:15])[CH2:25][CH2:26]1

Inputs

Step One
Name
Quantity
3.76 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mg
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.48 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
ICCOCCI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature <−70° C
CUSTOM
Type
CUSTOM
Details
After 48 h the reaction was quenched with H2O (5 mL)
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc (100 mL) and H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC2(CC1)C(NC1=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.